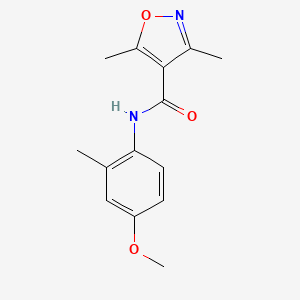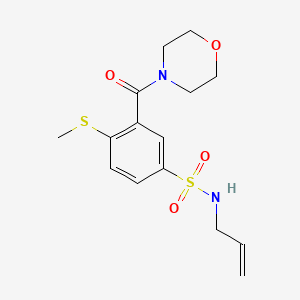
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) that has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide selectively binds to and activates the α7 nAChR, which is predominantly expressed in the brain and plays a critical role in regulating neurotransmitter release, synaptic plasticity, and neuronal survival. Activation of the α7 nAChR by N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that modulate neuronal function and survival.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects in the brain, including increasing the release of acetylcholine and other neurotransmitters, reducing oxidative stress and inflammation, and promoting the growth and survival of neurons. These effects are thought to underlie its potential therapeutic benefits in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide as a research tool is its high selectivity for the α7 nAChR, which allows for specific modulation of this receptor without affecting other nAChR subtypes. However, one limitation of N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its relatively short half-life, which requires frequent dosing or continuous infusion in animal experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide and its therapeutic applications. One area of interest is the development of more potent and selective α7 nAChR agonists that can penetrate the blood-brain barrier and have longer half-lives. Another area of interest is the investigation of N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in combination with other drugs or therapies, such as cholinesterase inhibitors or cognitive training, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide and its downstream signaling pathways in the brain.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-7-11(18-4)5-6-12(8)15-14(17)13-9(2)16-19-10(13)3/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRMKKCZXUHOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)




![6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4849240.png)
![N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4849246.png)
![2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4849253.png)
![3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4849266.png)
![N-[3-(anilinocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849269.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4849276.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4849285.png)
![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4849298.png)